1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose
1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose
Brand Name:
Vulcanchem
CAS No.:
13035-61-5
VCID:
VC0119531
InChI:
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C13H18O9
Molecular Weight:
318.28 g/mol
1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose
CAS No.: 13035-61-5
Reference Standards
VCID: VC0119531
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol
CAS No. | 13035-61-5 |
---|---|
Product Name | 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose |
Molecular Formula | C13H18O9 |
Molecular Weight | 318.28 g/mol |
IUPAC Name | [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1 |
Standard InChIKey | IHNHAHWGVLXCCI-FDYHWXHSSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | 1,2,3,5-Tetraacetate β-D-Ribofuranose; β-D-Ribofuranose Tetraacetate; 1,2,3,5-Tetra-O-acetyl-β-D-ribose; 1,2,3,5-Tetraacetyl-β-D-ribofuranose; 1β-D-Tetraacetylribose; NSC 18738; Tetra-O-acetyl-β-D-ribofuranose; Tetraacetyl-β-D-ribofuranose; |
PubChem Compound | 83064 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume